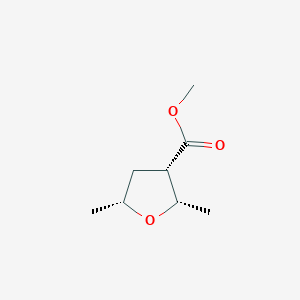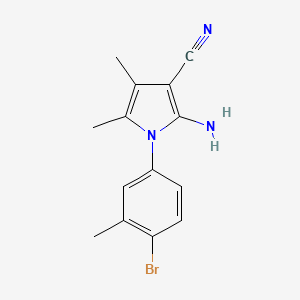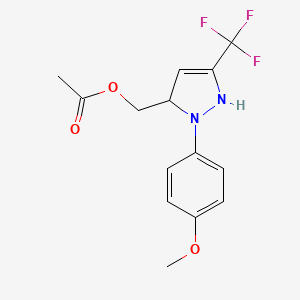
(2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate is a complex organic molecule featuring a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester. For instance, 4-methoxyphenylhydrazine can react with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the pyrazole ring.
Acetylation: The resulting pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the acetylation process to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Reduction: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with nucleophiles replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets due to its lipophilicity and electron-withdrawing properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate: Lacks the trifluoromethyl group, which may result in different biological activity and physical properties.
(2-(4-Methoxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate: The methyl group instead of the trifluoromethyl group can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of the trifluoromethyl group in (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate imparts unique properties such as increased metabolic stability and potential for enhanced biological activity, distinguishing it from similar compounds.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H15F3N2O3 |
|---|---|
Molekulargewicht |
316.28 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-5-(trifluoromethyl)-1,3-dihydropyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C14H15F3N2O3/c1-9(20)22-8-11-7-13(14(15,16)17)18-19(11)10-3-5-12(21-2)6-4-10/h3-7,11,18H,8H2,1-2H3 |
InChI-Schlüssel |
OTVRKRCUTQTNKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C=C(NN1C2=CC=C(C=C2)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)


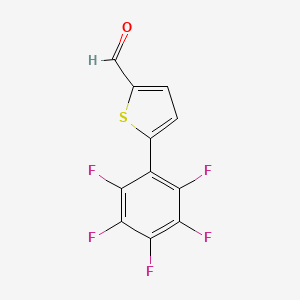

![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
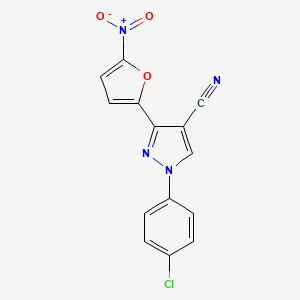

![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)

![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
